molecular formula C19H26N2O4 B12913354 1-methyl-4-(1-propylpiperidin-3-yl)indole;oxalic acid CAS No. 82439-12-1

1-methyl-4-(1-propylpiperidin-3-yl)indole;oxalic acid

Cat. No.: B12913354
CAS No.: 82439-12-1
M. Wt: 346.4 g/mol
InChI Key: LGUYREWVHWOZLH-UHFFFAOYSA-N
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Description

1-methyl-4-(1-propylpiperidin-3-yl)indole;oxalic acid is a complex organic compound that combines the structural features of an indole and a piperidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole moiety, a common structure in many natural products and pharmaceuticals, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(1-propylpiperidin-3-yl)indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring .

For the piperidine moiety, a common approach is the reductive amination of a suitable precursor. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

The final step involves coupling the indole and piperidine fragments. This can be achieved through various methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for purification and analysis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(1-propylpiperidin-3-yl)indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The piperidine ring can be reduced to form different saturated or partially saturated derivatives.

    Substitution: Both the indole and piperidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields oxindole derivatives, while reduction of the piperidine ring can yield various amine derivatives.

Scientific Research Applications

1-methyl-4-(1-propylpiperidin-3-yl)indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of receptor-ligand interactions due to its structural similarity to various neurotransmitters.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-methyl-4-(1-propylpiperidin-3-yl)indole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes. The indole moiety can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of specific receptors. The piperidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-(1-propylpiperidin-3-yl)indole: Similar in structure but without the oxalic acid component.

    1-methyl-4-(1-propylpiperidin-3-yl)benzene: Similar but with a benzene ring instead of an indole.

    1-methyl-4-(1-propylpiperidin-3-yl)pyrrole: Similar but with a pyrrole ring instead of an indole.

Uniqueness

1-methyl-4-(1-propylpiperidin-3-yl)indole;oxalic acid is unique due to the combination of the indole and piperidine rings, which can confer specific biological activities and chemical properties. The presence of oxalic acid can also influence its solubility and reactivity, making it distinct from other similar compounds.

Properties

CAS No.

82439-12-1

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

1-methyl-4-(1-propylpiperidin-3-yl)indole;oxalic acid

InChI

InChI=1S/C17H24N2.C2H2O4/c1-3-10-19-11-5-6-14(13-19)15-7-4-8-17-16(15)9-12-18(17)2;3-1(4)2(5)6/h4,7-9,12,14H,3,5-6,10-11,13H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

LGUYREWVHWOZLH-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC(C1)C2=C3C=CN(C3=CC=C2)C.C(=O)(C(=O)O)O

Origin of Product

United States

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